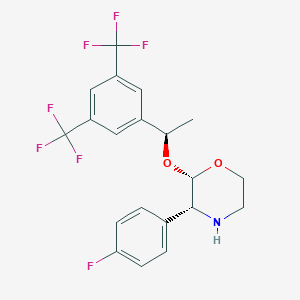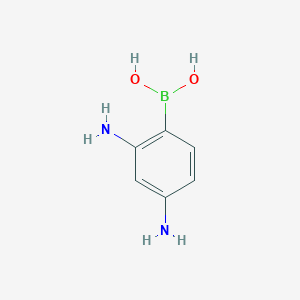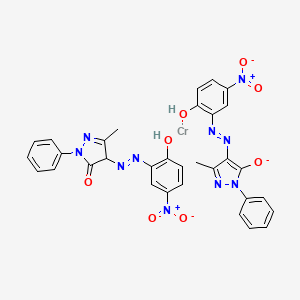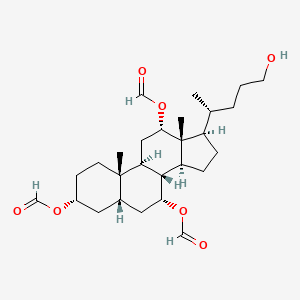
3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine: is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but has been chemically modified to enhance its stability and biological activity. It is often used in scientific research for its potential therapeutic applications, particularly in the fields of antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine typically involves multiple steps, including glycosylation, acetylation, and purification processes. The starting material is usually a ribose derivative, which undergoes glycosylation with a suitable base to form the nucleoside. This is followed by acetylation to protect the hydroxyl groups, resulting in the tri-O-acetylated product.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time during the glycosylation and acetylation steps. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ribose moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the nucleoside, potentially altering its biological activity.
Substitution: The acetyl groups can be substituted with other protective groups or functional moieties to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original nucleoside, each with unique chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, it serves as a tool for studying nucleoside metabolism and the mechanisms of nucleoside analogs. It is also used in the development of probes for detecting nucleic acids.
Medicine: Medically, 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine has shown potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the production of nucleoside analog drugs. Its chemical properties allow for the creation of stable and effective therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine involves its incorporation into nucleic acids, where it disrupts normal nucleoside metabolism. This can lead to the inhibition of DNA and RNA synthesis, ultimately resulting in the death of rapidly dividing cells, such as cancer cells or viruses. The compound targets specific enzymes involved in nucleoside metabolism, such as DNA polymerase and ribonucleotide reductase, thereby blocking their activity and preventing nucleic acid replication.
Comparaison Avec Des Composés Similaires
Azacitidine: Another nucleoside analog used in the treatment of myelodysplastic syndromes.
Clofarabine: A nucleoside analog used in the treatment of acute lymphoblastic leukemia.
Decitabine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Uniqueness: 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine is unique due to its specific chemical modifications, which enhance its stability and biological activity. Unlike some other nucleoside analogs, it has a broader range of applications in both antiviral and anticancer therapies. Its ability to be easily modified also allows for the creation of various derivatives with tailored properties for specific research and therapeutic needs.
Propriétés
Formule moléculaire |
C15H18N6O7 |
|---|---|
Poids moléculaire |
394.34 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N6O7/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-14-10(19-20-21)13(16)17-5-18-14/h5,9,11-12,15H,4H2,1-3H3,(H2,16,17,18)/t9-,11-,12-,15-/m1/s1 |
Clé InChI |
BUZJNDDGXRUAAM-SDBHATRESA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=N2)N)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=N2)N)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Tributylstannyl)benzyl]piperidine](/img/structure/B15287653.png)
![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)

![(2'R)-N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B15287676.png)
![tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate](/img/structure/B15287677.png)
![N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)








